molecular formula C6H9NO3 B057602 Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 35309-35-4

Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No.: B057602
CAS No.: 35309-35-4
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-UHFFFAOYSA-N
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Description

Methyl 5-oxopyrrolidine-3-carboxylate, with the chemical formula C6H9NO3, is a compound known for its applications in the pharmaceutical and chemical industries. This compound, also referred to as Methyl 5-oxo-1-pyrrolidinecarboxylate, is a white crystalline solid. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial agents . Its unique structure, containing both an oxo and a carboxylate group, allows for diverse chemical reactions and functional group transformations .

Scientific Research Applications

Methyl 5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 5-oxopyrrolidine-3-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The pyrrolidine ring, which is a part of Methyl 5-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that this compound could have potential applications in the development of new drugs and treatments.

Mechanism of Action

Target of Action

Methyl 5-oxopyrrolidine-3-carboxylate primarily targets enzymes involved in neurotransmitter regulation, particularly those associated with glutamate metabolism. Glutamate is a key neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity .

Mode of Action

The compound interacts with its targets by inhibiting the activity of specific enzymes, such as glutaminase, which converts glutamine to glutamate. This inhibition leads to a decrease in glutamate levels, thereby modulating excitatory neurotransmission. The interaction typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Biochemical Pathways

This compound affects the glutamate-glutamine cycle, a critical pathway in neurotransmitter recycling. By inhibiting glutaminase, the compound reduces the conversion of glutamine to glutamate, leading to decreased excitatory signaling. This modulation can impact various downstream effects, including synaptic plasticity, learning, and memory processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed widely across tissues, including the brain. It undergoes hepatic metabolism, primarily through hydrolysis and oxidation, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of glutaminase leads to reduced glutamate synthesis, which can decrease excitotoxicity—a condition where excessive glutamate causes neuronal damage. At the cellular level, this results in neuroprotective effects, potentially beneficial in conditions like epilepsy, neurodegenerative diseases, and ischemic brain injury .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the stability and efficacy of this compound. For instance, acidic or basic conditions can affect its stability, while temperature variations can impact its pharmacokinetic properties. Additionally, interactions with other drugs or dietary components can modify its absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
  • Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
  • Pyrrolidine-2-one derivatives

Comparison: Methyl 5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of an oxo and a carboxylate group, which allows for diverse chemical reactions and functional group transformations. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTVLWHONLTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519337
Record name Methyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35309-35-4
Record name Methyl 5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Equimolar amounts of N-allyl, N-methyl, propylene diamine prepared as described above and Dimethyl Itaconate are charged to a reaction vessel and heated slowly with agitation to 130°-150° C. After the exotherm subsides, the reaction mixture is maintained at 140° C. for 3 hours. The reaction product 1-(N-allyl, N-methyl aminopropyl)-4-carbomethoxy pyrrolidone is isolated by distillation.
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Synthesis routes and methods II

Procedure details

To a solution of 2-methylene-succinic acid dimethyl ester (158 g, 1 mol, 1 eq) in MeOH (150-160 mL) was added dropwise anhydrous liquid ammonia (17 g, 1 mol, 1 eq). The mixture was stirred at room temperature for 1.5-2 h, keeping the outlet of the flask connected with a small mercury trap (1-2 cm Hg), and left to stand overnight. Most part of MeOH was evaporated on a water bath and then residual MeOH was evaporated in vacuo until the mixture transformed into a semisolid mass. This mass was distilled in vacuo. Starting compound was distilled (bp 60-70° C. at 1 mm Hg) followed by distillation of title compound (bp 140-150° C. at ˜1 mm Hg) as colorless liquid, which crystallized very fast (72 g, 0.5 mol, 50%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?

A1: The crystal structure analysis revealed that the pyrrolidine ring in this compound adopts a twist conformation and forms a near-perpendicular angle with the phenyl ring []. Additionally, the molecules arrange themselves as dimers in the crystal lattice, held together by strong O—H⋯O hydrogen bonds and further stabilized by weaker C—H⋯O and C—H⋯π interactions []. These structural details provide valuable insights into the compound's conformation and intermolecular interactions, which can be crucial for understanding its physicochemical properties and potential applications in material science.

Q2: What spectroscopic data were used to characterize Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?

A2: While the article mentions that "Full synthetic and spectroscopic details are given" [], it does not explicitly list the specific spectroscopic techniques employed. It can be inferred that standard characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy were likely used to confirm the compound's structure and identify functional groups.

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